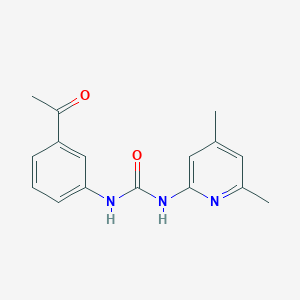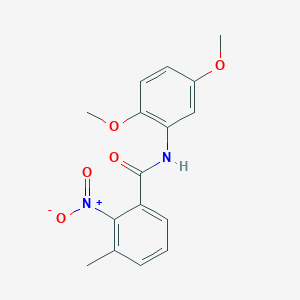
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as ADU-S100, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of toll-like receptor 7 (TLR7) agonists, which are known to activate the immune system and induce an anti-tumor response. In
作用機序
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is a TLR7 agonist that binds to the TLR7 receptor on immune cells, such as dendritic cells and macrophages. This binding activates the MyD88-dependent signaling pathway, which ultimately leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. These cytokines and molecules then activate T cells and promote an anti-tumor response.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to induce the production of IFN-α and TNF-α in vitro and in vivo. These cytokines can activate the immune system and induce an anti-tumor response. Additionally, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to upregulate co-stimulatory molecules, such as CD80 and CD86, on dendritic cells, which can enhance T cell activation. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also been shown to increase the infiltration of immune cells, such as T cells and natural killer cells, into the tumor microenvironment.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. Additionally, it has a good safety profile and has shown minimal toxicity in animal models. However, there are also limitations to using N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in lab experiments. It has poor solubility in water, which can make formulation and dosing challenging. Additionally, its efficacy may be limited in certain tumor types or in combination with other therapies.
将来の方向性
There are several future directions for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea research. One direction is to explore the potential of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in combination with other cancer therapies, such as chemotherapy or checkpoint inhibitors. Another direction is to investigate the efficacy of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in different tumor types and patient populations. Additionally, there is potential for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea to be used in the treatment of viral infections, such as hepatitis B and C, due to its ability to activate the innate immune system.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinamine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea with high purity and good yield.
科学的研究の応用
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been extensively studied for its potential in cancer immunotherapy. Preclinical studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can activate the innate immune system and induce the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines can then activate the adaptive immune system and promote the infiltration of immune cells into the tumor microenvironment. This ultimately leads to tumor regression and improved survival rates in animal models.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVLNFIDWHNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)


![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)


![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)